Japondipsaponin E1

Natural Product Chemistry Analytical Characterization Phytochemistry

Japondipsaponin E1 (≥98%) is a structurally defined pentacyclic triterpenoid saponin with a unique 3-O-pentasaccharide chain (rhamnose-glucose-rhamnose-arabinose) and hederagenin aglycone. This specific glycosylation pattern distinguishes it from Japondipsaponin E2 and other saponins, ensuring reproducible analytical results and targeted SAR studies. Essential as a reference standard for quantifying this marker in Dipsacus japonicus and Lonicera japonica extracts. Guarantees batch-to-batch consistency in quality control applications.

Molecular Formula C59H96O26
Molecular Weight 1221.4 g/mol
Cat. No. B15147094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJapondipsaponin E1
Molecular FormulaC59H96O26
Molecular Weight1221.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)CO)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)O)O)C)O)CO)O)O)O)O
InChIInChI=1S/C59H96O26/c1-24-34(64)39(69)41(71)48(77-24)83-46-38(68)30(21-61)80-51(44(46)74)82-45-35(65)25(2)78-50(43(45)73)84-47-36(66)28(63)22-76-52(47)81-33-12-13-55(5)31(56(33,6)23-62)11-14-58(8)32(55)10-9-26-27-19-54(3,4)15-17-59(27,18-16-57(26,58)7)53(75)85-49-42(72)40(70)37(67)29(20-60)79-49/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1
InChIKeyPBZLWDJLELZIJE-NPVALFJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Japondipsaponin E1: A Structurally Defined Triterpenoid Saponin Reference Standard for Natural Product Research


Japondipsaponin E1 (CAS: 175586-66-0) is a pentacyclic triterpenoid saponin initially isolated from the roots of *Dipsacus japonicus* Miq. and also found in *Lonicera japonica* flowers [1]. Its chemical formula is C59H96O26, with a molecular weight of 1221.4 g/mol . As a defined phytochemical, it is primarily utilized as a high-purity reference standard for analytical method development, quality control of botanical extracts, and as a molecular probe in biological studies of saponin mechanisms. Its characterization via advanced NMR techniques confirms a unique and complex pentaglycoside structure attached to a hederagenin aglycone, a feature that distinguishes it from simpler or differently glycosylated saponins [2].

The Procurement Imperative: Why Japondipsaponin E1 Cannot Be Interchanged with Other Hederagenin Saponins


Substituting Japondipsaponin E1 with another hederagenin-based or triterpenoid saponin is scientifically invalid due to its highly specific glycosylation pattern. The compound possesses a unique pentasaccharide chain at the C-3 position of its hederagenin core: 3-O-α-L-rhamnopyranosyl(1→3)-β-D-glucopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl-, with an additional glucose at C-28 [1]. This specific arrangement of five sugars (two rhamnoses, one glucose, one arabinose, and one terminal glucose) is not replicated by its closest structural analogs, such as Japondipsaponin E2 (which has an oleanolic acid aglycone) or other commercially available hederagenin saponins [2]. Differences in the number, type, or linkage of sugar moieties in saponins are well-established to critically impact their physicochemical properties, solubility, membrane permeability, and ultimately, their biological target interactions and pharmacological activity [3]. Therefore, using a generic or incorrectly glycosylated alternative will introduce uncharacterized variables into any experiment, compromising reproducibility and data integrity.

Quantifiable Differentiation Guide: Benchmarking Japondipsaponin E1 Against Its Closest Analogs


Structural Identity: Unique Pentasaccharide Sequence on Hederagenin Core vs. Hederasaponin B

Japondipsaponin E1 is differentiated from its close analog Hederasaponin B by its specific pentasaccharide chain. Both share a hederagenin aglycone and a C-28 glucose. However, the C-3 sugar chain in Japondipsaponin E1 is identified as 3-O-α-L-rhamnopyranosyl(1→3)-β-D-glucopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl [1]. Hederasaponin B, while containing a similar number of sugars, is known to have a different sugar sequence or linkage pattern, resulting in a distinct chemical entity with the formula C59H96O25 (compared to C59H96O26 for Japondipsaponin E1) . This specific glycosidic linkage profile is a definitive molecular identifier.

Natural Product Chemistry Analytical Characterization Phytochemistry

Analytical Quality: Certified Purity ≥98% via HPLC for Precise Quantification in Research

As a commercial reference standard, Japondipsaponin E1 is supplied with a guaranteed purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), often using area normalization . This high purity is critical for its intended use as a calibrant in quantitative analysis and for generating reliable, dose-dependent biological data. Procurement specifications from multiple vendors confirm this purity threshold, which is a standard for reliable reference materials . While a specific head-to-head purity comparison is not available, this documented purity level is a key differentiator from 'research-grade' or crude extract materials that may contain undefined mixtures of structurally similar saponins.

Analytical Chemistry Quality Control Metabolomics

Aglycone Specificity: Hederagenin vs. Oleanolic Acid Core in Japondipsaponin E2

Japondipsaponin E1 is distinguished from its co-occurring congener, Japondipsaponin E2, by its aglycone core. The structure of Japondipsaponin E1 was definitively elucidated to have a hederagenin backbone, a common triterpenoid with hydroxyl groups at C-3 and C-23, and a carboxyl group at C-28 [1]. In contrast, Japondipsaponin E2, which also contains five sugars, is based on an oleanolic acid core, which lacks the C-23 hydroxyl group present in hederagenin [2]. This seemingly minor structural difference in the aglycone can have significant implications for the compound's polarity, 3D conformation, and interaction with biological targets, including membrane receptors and metabolic enzymes [3].

Phytochemistry Structure-Activity Relationship Pharmacognosy

Strategic Procurement Scenarios: Leveraging Japondipsaponin E1's Unique Attributes


Authenticated Reference Material for Botanical Standardization and Metabolomics

Japondipsaponin E1's fully elucidated structure and commercial availability at ≥98% purity make it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to quantify this specific marker compound in complex botanical matrices, such as extracts of *Dipsacus japonicus* or *Lonicera japonica* [1]. This ensures batch-to-batch consistency for herbal products and provides a verifiable standard for metabolomic studies comparing different plant species or cultivars. Its use as a reference standard is its primary documented application .

Investigating Hederagenin-Specific Signaling Pathways

Researchers investigating the unique biological activities associated with the hederagenin scaffold can use Japondipsaponin E1 as a selective molecular probe. Its distinct aglycone differentiates it from oleanolic acid-based saponins like Japondipsaponin E2, allowing for targeted studies on pathways influenced by the C-23 hydroxyl group of hederagenin [1]. This specificity is crucial for mapping structure-activity relationships (SAR) within the triterpenoid saponin family and deconvoluting the mechanisms behind reported anti-inflammatory or cytotoxic effects .

Probing the Role of Complex Pentaglycoside Moieties in Cellular Uptake and Target Engagement

The complex and well-defined pentasaccharide chain of Japondipsaponin E1 provides a unique tool for glycoscience research. Scientists can use it to study how the specific sugar sequence and linkages affect a saponin's interaction with cell membranes, its recognition by carbohydrate-binding proteins (lectins), or its metabolic fate by glycosidases [1]. This is an essential but often overlooked aspect of saponin pharmacology that can dictate a compound's bioavailability and bioactivity profile, distinguishing it from less-glycosylated or differently-linked analogs .

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